![molecular formula C13H10ClN3O2 B13998802 N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline CAS No. 5802-79-9](/img/structure/B13998802.png)
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a chlorophenyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline typically involves the condensation reaction between 4-nitroaniline and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of bacterial growth or the induction of cell death in certain microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with key metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Chlorophenyl)methylideneamino]benzamide
- N-[(4-Chlorophenyl)methylideneamino]-4-methylbenzenesulfonohydrazide
Uniqueness
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical properties. The nitro group enhances the compound’s reactivity, making it suitable for various chemical transformations. The chlorophenyl group provides additional sites for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
5802-79-9 |
|---|---|
Formule moléculaire |
C13H10ClN3O2 |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-3-1-10(2-4-11)9-15-16-12-5-7-13(8-6-12)17(18)19/h1-9,16H |
Clé InChI |
ITRKTPLUSFATHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


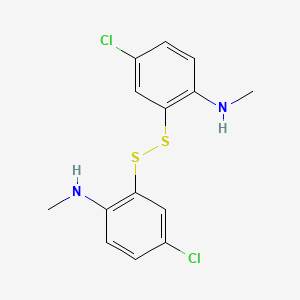
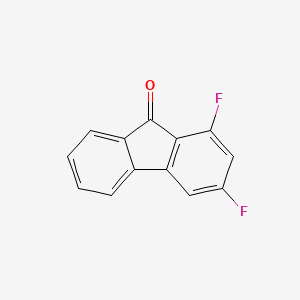
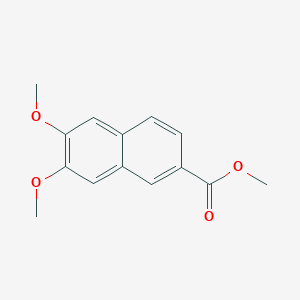

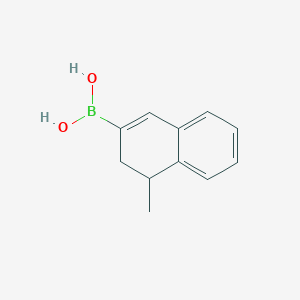
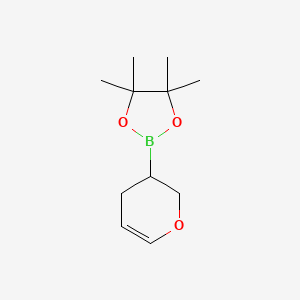
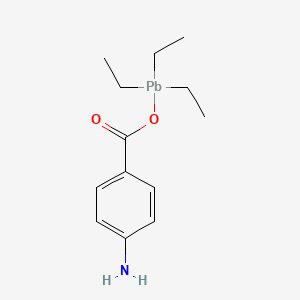
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)

![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
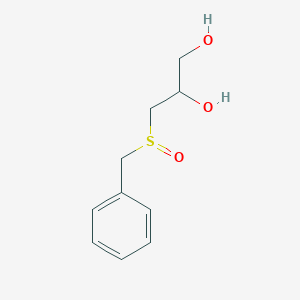
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
